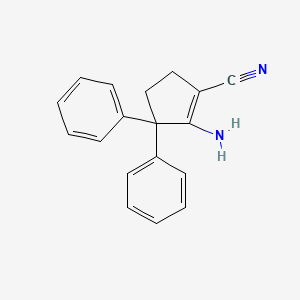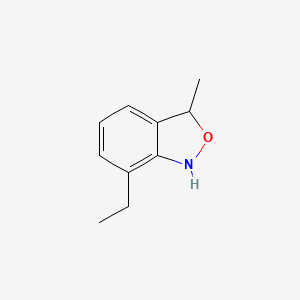
3-Allylnorcamphor, (1S-exo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-Allylnorcamphor, (1S-exo)-, involves several steps. One common method includes the reaction of norcamphor with allyl bromide in the presence of a base, such as potassium carbonate, to form the allylated product . The resultant organic layer is then washed with water and saturated saline solution, followed by concentration at reduced pressure and vacuum distillation to obtain the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反应分析
3-Allylnorcamphor, (1S-exo)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols.
科学研究应用
3-Allylnorcamphor, (1S-exo)-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3-Allylnorcamphor, (1S-exo)-, involves its interaction with specific molecular targets and pathways. For instance, similar compounds like camphor are known to interact with TRPV1 and TRPV3 receptors, which are involved in nociception and thermosensation . This interaction leads to the activation of these receptors and a rise in intracellular calcium levels, resulting in various physiological effects .
相似化合物的比较
3-Allylnorcamphor, (1S-exo)-, can be compared with other similar compounds such as:
Norcamphor: This compound is structurally similar but lacks the allyl group present in 3-Allylnorcamphor, (1S-exo)-.
3-Allylnorcamphor, exo-(±)-: This racemic mixture contains both enantiomers of 3-Allylnorcamphor, whereas the (1S-exo)- form is a single enantiomer.
The uniqueness of 3-Allylnorcamphor, (1S-exo)-, lies in its specific stereochemistry and the presence of the allyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
73565-72-7 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
(1S,3S,4R)-3-prop-2-enylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-2-3-9-7-4-5-8(6-7)10(9)11/h2,7-9H,1,3-6H2/t7-,8+,9+/m1/s1 |
InChI 键 |
ICCDPZFFHSCTJZ-VGMNWLOBSA-N |
手性 SMILES |
C=CC[C@H]1[C@@H]2CC[C@@H](C2)C1=O |
规范 SMILES |
C=CCC1C2CCC(C2)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)












![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)
